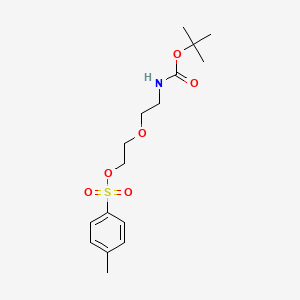
2-(2-((tert-Butoxycarbonyl)amino)ethoxy)-ethyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tos-PEG2-NH-Boc involves several steps:
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to form Boc-NH-PEG2.
Tosylation: The protected compound is then tosylated using tosyl chloride in the presence of a base such as triethylamine to yield Tos-PEG2-NH-Boc.
Industrial Production Methods
Industrial production of Tos-PEG2-NH-Boc follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Protection: Using industrial-grade reagents and solvents to protect the amino group.
Efficient Tosylation: Employing optimized reaction conditions to ensure high yield and purity of the final product
Chemical Reactions Analysis
Types of Reactions
Tos-PEG2-NH-Boc undergoes several types of chemical reactions:
Substitution Reactions: The tosyl group can be substituted by nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to regenerate the free amino group.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve mild heating.
Deprotection: Reagents such as trifluoroacetic acid are used under mild acidic conditions.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Deprotection: The major product is the free amine derivative
Scientific Research Applications
Tos-PEG2-NH-Boc is widely used in scientific research, particularly in the synthesis of PROTACs. Its applications include:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the study of protein degradation pathways.
Medicine: Potential therapeutic applications in targeting and degrading disease-related proteins.
Industry: Used in the development of new chemical entities and drug discovery
Mechanism of Action
Tos-PEG2-NH-Boc functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The mechanism involves:
Binding: The linker connects the ligand for the E3 ligase and the ligand for the target protein.
Ubiquitination: The E3 ligase ubiquitinates the target protein.
Degradation: The ubiquitinated protein is recognized and degraded by the proteasome
Comparison with Similar Compounds
Similar Compounds
Tos-PEG3-NH-Boc: Similar structure with an additional ethylene glycol unit.
Tos-PEG4-NH-Boc: Contains two additional ethylene glycol units.
Uniqueness
Tos-PEG2-NH-Boc is unique due to its optimal length and flexibility, making it suitable for a wide range of PROTAC applications. Its balance between hydrophilicity and hydrophobicity enhances its solubility and stability in various solvents .
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6S/c1-13-5-7-14(8-6-13)24(19,20)22-12-11-21-10-9-17-15(18)23-16(2,3)4/h5-8H,9-12H2,1-4H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGNPGXHRHJTFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCNC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
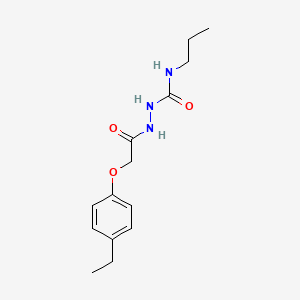
![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2361539.png)
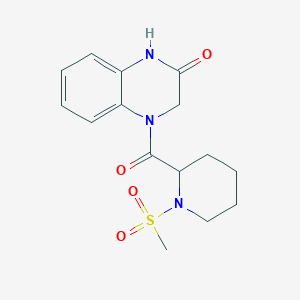
![N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2361541.png)
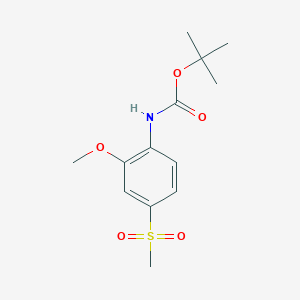
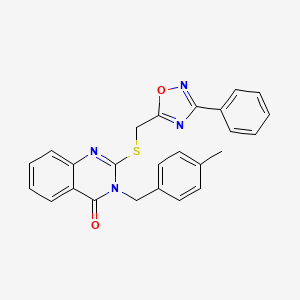
![5-({2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2361547.png)
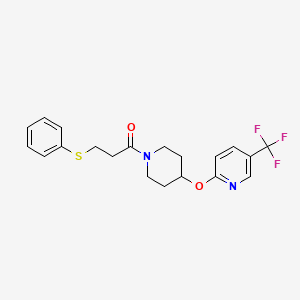
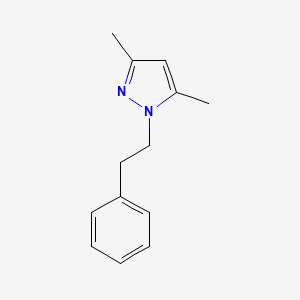
![2-[alpha-(Dimethylaminomethylene)-beta-oxophenethyl]isoindoline-1,3-dione](/img/structure/B2361556.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2361558.png)
![8-[2-(3,4-dimethoxyphenyl)ethylamino]-3-methyl-7H-purine-2,6-dione](/img/structure/B2361559.png)
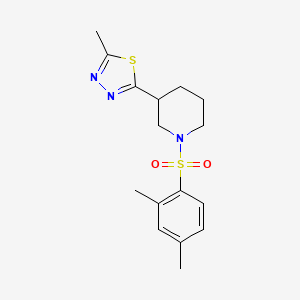
![2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2361561.png)
